N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide
Overview
Description
N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide is a chemical compound that has been studied for its potential antibacterial activity . It is one of the acetamide derivatives . The molecular formula of this compound is C8H6ClFN2O3 .
Synthesis Analysis
Two acetamide derivatives were synthesized: N-(4-fluoro-3-nitrophenyl) acetamide (A1) and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2), in order to assess which molecule, among these, has the best antibacterial activity on K. pneumoniae and whether the presence of the chloro atom in the molecule is capable of interfering with biological activity .Scientific Research Applications
Environmental Degradation and Toxicity
- Degradation of Acetaminophen and By-products : A study reviewed the advanced oxidation processes (AOPs) used to treat acetaminophen in water, focusing on the degradation by-products and their biotoxicity. The study highlighted various by-products, including acetamide, and discussed their environmental impacts and potential pathways for degradation. This research suggests the importance of understanding acetamide derivatives' environmental fate and their role in water treatment processes (Qutob et al., 2022).
Chemical Synthesis and Applications
- Synthesis of Thiophene Analogues : Research on synthesizing thiophene analogues of benzidine and 4-aminobiphenyl included compounds such as N-(5-p-acetamidophenylthiophen-2-yl)acetamide. These studies provide insights into the synthetic routes and potential applications of acetamide derivatives in developing new compounds with specific properties (Ashby et al., 1978).
Pharmacology and Toxicology
- Metabolism and Genetic Differences in Paracetamol : The metabolism of paracetamol (acetaminophen) involves several pathways, including the formation of acetamide derivatives. Understanding these metabolic pathways and their genetic differences is crucial for assessing drug toxicity and efficacy, highlighting the significance of acetamide derivatives in pharmacological contexts (Zhao & Pickering, 2011).
Environmental Chemistry
- Fate of Emerging Organic Pollutants : A review focused on the environmental fate and biochemical transformations of chiral emerging pollutants, including acetamide herbicides. This research underscores the complexity of environmental interactions and the importance of studying specific derivatives like N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide to understand their environmental impacts and degradation pathways (Wong, 2006).
Future Directions
The future directions for research on N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide could involve further investigation of its antibacterial activity and potential applications in medicine . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential as a new antibacterial drug .
Properties
IUPAC Name |
N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-3-8(12(14)15)5(9)2-6(7)10/h2-3H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPWQNJSUGIFPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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